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molecular formula C14H11FO2 B8720430 3-(4-Fluorophenyl)-4-methoxybenzaldehyde CAS No. 337535-45-2

3-(4-Fluorophenyl)-4-methoxybenzaldehyde

Cat. No. B8720430
M. Wt: 230.23 g/mol
InChI Key: WHSKVOQOPDRJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518257B1

Procedure details

By the reaction in the same manner as in Example 5-(ii) using 3-bromo-p-anisaldehyde (14.0 g), 4-fluorophenylboronic acid (14.6 g), 2M aqueous sodium carbonate solution (260 ml) and tetrakis(triphenylphosphine)palladium(0) (3.76 g), the title compound (11.9 g) was obtained as white needle crystals.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
catalyst
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].[F:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:2]2[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=2)=[CH:15][CH:14]=1 |f:3.4.5,^1:25,27,46,65|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OC
Name
Quantity
14.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
3.76 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
260 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(=CC=C1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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